molecular formula C20H29NO3 B310494 Ethyl 2-(10-undecenoylamino)benzoate

Ethyl 2-(10-undecenoylamino)benzoate

Cat. No.: B310494
M. Wt: 331.4 g/mol
InChI Key: YMZXVZBZVLSFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(10-undecenoylamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the ortho-position with a 10-undecenoylamino group. This structure combines aromatic, ester, and unsaturated aliphatic moieties, making it a versatile candidate for applications in polymer chemistry, pharmaceuticals, or materials science.

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-(undec-10-enoylamino)benzoate

InChI

InChI=1S/C20H29NO3/c1-3-5-6-7-8-9-10-11-16-19(22)21-18-15-13-12-14-17(18)20(23)24-4-2/h3,12-15H,1,4-11,16H2,2H3,(H,21,22)

InChI Key

YMZXVZBZVLSFCV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

While direct experimental data on this compound are scarce, trends from analogous compounds highlight critical structure-property relationships:

  • Substituent Position : Ortho-substitution may reduce reactivity compared to para-substituted derivatives due to steric effects.
  • Functional Groups: The unsaturated aliphatic chain enhances hydrophobicity, while the amino group could facilitate interactions in polymerization or biological systems.
  • Data Gaps : Experimental characterization (e.g., crystallography via SHELX , thermal analysis, and solubility studies) is necessary to validate these hypotheses.

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